2-Fluoro-6-(3-fluorophenyl)pyridine
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Overview
Description
2-Fluoro-6-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound with the molecular formula C11H7F2N. This compound is part of the broader class of fluoropyridines, which are known for their unique chemical and biological properties due to the presence of fluorine atoms in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(3-fluorophenyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the 3-fluorophenyl group.
Industrial Production Methods: Industrial production methods often involve the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production and ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(3-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound less reactive than its chlorinated or brominated analogues, but it can still participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include Bu4NF in DMF, which facilitates the substitution of halogen atoms with fluorine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield fluorinated pyridine derivatives .
Scientific Research Applications
2-Fluoro-6-(3-fluorophenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological molecules . This interaction can lead to various biological effects, depending on the specific application and target .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluoropyridines, 2-Fluoro-6-(3-fluorophenyl)pyridine is unique due to the presence of both a fluorine atom and a fluorophenyl group. This combination enhances its chemical stability and reactivity, making it more versatile in various applications .
Properties
Molecular Formula |
C11H7F2N |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-fluoro-6-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H |
InChI Key |
NXAAQGAYYAMHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC=C2)F |
Origin of Product |
United States |
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